C1 vs. C4 Dioxolane Regiochemistry
The target compound features 1,3-dioxolane substitution at the C1 position of the butan-2-one backbone, in contrast to the C4-substituted analog 4-(1,3-dioxolan-2-yl)butan-2-one (CAS 61497-52-7). This regiochemical difference results in a shorter spatial distance between the protected carbonyl (dioxolane ring) and the reactive ketone group, which can influence both intramolecular interactions and the steric accessibility of the ketone for subsequent transformations. In the target compound, the dioxolane and ketone are separated by a single methylene bridge (C1–C2), whereas in the C4-substituted analog, they are separated by a three-carbon alkyl chain (C1–C4). This structural distinction is expected to translate into measurably different reaction kinetics in nucleophilic addition and condensation sequences, though direct comparative kinetic data are not publicly available at this time .
| Evidence Dimension | Spatial separation between dioxolane-protected carbon and ketone carbon |
|---|---|
| Target Compound Data | One methylene bridge (C1–C2 distance); 3 rotatable bonds between dioxolane O and ketone O |
| Comparator Or Baseline | 4-(1,3-Dioxolan-2-yl)butan-2-one (CAS 61497-52-7): three methylene bridges (C1–C4); 5 rotatable bonds between dioxolane O and ketone O |
| Quantified Difference | Target compound has 2 fewer intervening bonds and 2 fewer rotatable bonds between functional groups vs. the C4-substituted analog |
| Conditions | Structural comparison based on SMILES: O1CCOC1CC(C(C)C)=O (target) vs. O1CCOC1CCC(=O)C (comparator); rotatable bond count from computed properties |
Why This Matters
The shorter spatial separation in the target compound may provide a kinetic advantage in intramolecular cyclization reactions or enable different regioselectivity in bifunctional substrate synthesis, making it the preferred choice when synthetic routes require proximal carbonyl/dioxolane functionality.
